molecular formula C19H21NO7S B6598731 methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate CAS No. 21142-81-4

methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate

Cat. No. B6598731
CAS RN: 21142-81-4
M. Wt: 407.4 g/mol
InChI Key: VHGXRGXCDVQIKS-UHFFFAOYSA-N
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Description

“Methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate” is a chemical compound with the CAS Number: 21142-81-4 . It has a molecular weight of 407.44 . The compound is also known by its IUPAC name, methyl 2-(benzyloxycarbonylamino)-3-(tosyloxy)propanoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H21NO7S/c1-14-8-10-16 (11-9-14)28 (23,24)27-13-17 (18 (21)25-2)20-19 (22)26-12-15-6-4-3-5-7-15/h3-11,17H,12-13H2,1-2H3, (H,20,22) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.

Mechanism of Action

The mechanism of action of methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate is not well understood. However, it is believed that the compound acts as a catalyst in the formation of amides, esters, and amines. It is also believed that the compound can act as a proton donor in the formation of amides and esters.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound may have some effect on the metabolism of proteins and lipids.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate in laboratory experiments include its low cost, its ability to be used in a variety of reactions, and its ability to be used in the synthesis of a variety of compounds. The limitations of using this compound in laboratory experiments include its potential toxicity, its potential to react with other compounds, and its potential to form impurities.

Future Directions

Future research on methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate could focus on further exploring its mechanism of action, its biochemical and physiological effects, and its potential toxicity. Additionally, research could focus on developing new methods for synthesizing this compound and on exploring its potential uses in drug delivery systems. Finally, research could focus on exploring the potential of this compound to be used in the synthesis of other compounds, such as peptides and small molecules.

Synthesis Methods

Methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate can be synthesized in a two-step process, beginning with the reaction of benzyl bromide and 4-methylbenzenesulfonyl chloride in the presence of potassium carbonate to form methyl 2-(benzyloxy)carbonylamino-3-methylbenzenesulfonyloxypropanoate. The second step involves the reaction of the intermediate with a base, such as sodium hydroxide, to form the desired product.

Scientific Research Applications

Methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate has been used in a variety of scientific research applications, including the synthesis of peptides, as well as the synthesis of small molecules and polymers. This compound has also been used in the synthesis of drugs, such as ACE inhibitors, and in the synthesis of polymers for use in drug delivery systems.

properties

IUPAC Name

methyl 3-(4-methylphenyl)sulfonyloxy-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO7S/c1-14-8-10-16(11-9-14)28(23,24)27-13-17(18(21)25-2)20-19(22)26-12-15-6-4-3-5-7-15/h3-11,17H,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGXRGXCDVQIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OC)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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